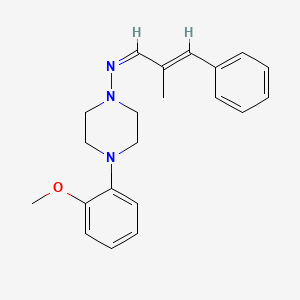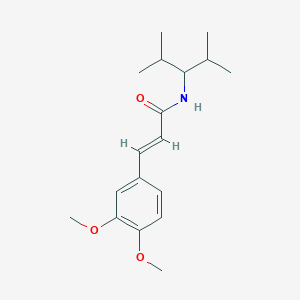
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone
説明
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone, also known as EMIQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the family of imidazolidinones and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed that 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone exerts its pharmacological effects by modulating various signaling pathways in the body. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the advantages of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is its low toxicity profile, which makes it a potential candidate for drug development. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also shown good bioavailability and pharmacokinetic properties. However, one of the limitations of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the scientific research of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone. One of the areas of research is the development of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the mechanism of action of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and improve its solubility in water.
Conclusion:
In conclusion, 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has a low toxicity profile and good bioavailability, but its poor solubility in water is a limitation. Further research is needed to optimize the synthesis method of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone and improve its solubility in water, as well as to investigate its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone involves the condensation of 4-methylbenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with formaldehyde to obtain 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone. The overall yield of this synthesis method is around 70%.
科学的研究の応用
3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has shown promising results in various scientific research studies. It has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and anti-oxidant agent. 3-(4-ethoxyphenyl)-5-(4-methylbenzylidene)-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
特性
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-16-10-8-15(9-11-16)21-18(22)17(20-19(21)24)12-14-6-4-13(2)5-7-14/h4-12H,3H2,1-2H3,(H,20,24)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLTUBITEMCKPB-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo-4-imidazolidinone | |
CAS RN |
62468-54-6 | |
| Record name | 4-Imidazolidinone, 3-(4-ethoxyphenyl)-5-((4-methylyphenyl)methylene)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062468546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)

![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)